CC-115 hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

CC-115 hydrochloride is a potent dual inhibitor of DNA-dependent protein kinase (DNA-PK) and the mammalian target of rapamycin (mTOR) kinase. It has shown significant potential in blocking both mTORC1 and mTORC2 signaling pathways, making it a valuable compound in scientific research, particularly in the fields of cancer and cellular biology .

Preparation Methods

The synthesis of CC-115 hydrochloride involves multiple steps, including the formation of the core structure and subsequent functionalizationIndustrial production methods often involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .

Chemical Reactions Analysis

CC-115 hydrochloride undergoes several types of chemical reactions, including:

Oxidation: This reaction can be used to modify the compound’s functional groups, potentially enhancing its biological activity.

Reduction: Reduction reactions can be employed to alter the oxidation state of specific atoms within the molecule.

Substitution: Common reagents for substitution reactions include halides and nucleophiles, which can replace existing functional groups to create derivatives with different properties.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce various substituted triazoles .

Scientific Research Applications

CC-115 hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a tool compound to study kinase inhibition and signal transduction pathways.

Biology: Researchers utilize it to investigate cellular processes such as DNA repair and cell cycle regulation.

Medicine: this compound is being explored for its potential in cancer therapy, particularly in tumors with deficiencies in DNA repair mechanisms.

Industry: It is used in the development of new therapeutic agents and in the study of drug resistance mechanisms

Mechanism of Action

CC-115 hydrochloride exerts its effects by inhibiting both DNA-PK and mTOR kinases. This dual inhibition leads to the blockade of DNA-PK-mediated non-homologous end joining (NHEJ) and mTORC1/2 signaling pathways. The compound prevents the dissociation of key proteins involved in DNA repair, thereby inducing apoptosis in cancer cells. Additionally, it reduces the phosphorylation of ataxia-telangiectasia mutated kinase (ATM) and its substrates, further impairing DNA repair processes .

Comparison with Similar Compounds

CC-115 hydrochloride is unique due to its dual inhibition of DNA-PK and mTOR kinases. Similar compounds include:

KU-0063794: A selective mTOR inhibitor that does not target DNA-PK.

NU7441: A potent DNA-PK inhibitor with no significant effect on mTOR.

AZD8055: Another mTOR inhibitor, but with different selectivity and potency compared to this compound.

The uniqueness of this compound lies in its ability to simultaneously inhibit both DNA-PK and mTOR, making it a valuable tool for studying the interplay between these pathways .

Biological Activity

CC-115 hydrochloride is a potent dual inhibitor of mammalian target of rapamycin (mTOR) kinase and DNA-dependent protein kinase (DNA-PK). This compound has garnered significant attention in cancer research due to its ability to inhibit critical pathways involved in tumor growth and DNA repair mechanisms. This article explores the biological activity of CC-115, including its mechanisms of action, efficacy in various cancer models, and relevant clinical findings.

CC-115 exhibits its biological activity primarily through the following mechanisms:

- Inhibition of mTOR Kinase : mTOR is a central regulator of cell growth, proliferation, and survival. CC-115 effectively inhibits both mTORC1 and mTORC2 complexes, leading to decreased phosphorylation of downstream targets like S6 ribosomal protein (pS6) and AKT (pAKT) .

- Inhibition of DNA-PK : DNA-PK plays a crucial role in the non-homologous end joining (NHEJ) pathway of DNA repair. CC-115 inhibits the auto-phosphorylation of DNA-PK catalytic subunit (DNA-PKcs) at the S2056 site, thereby disrupting NHEJ and inducing apoptosis in cancer cells . This synthetic lethality is particularly pronounced in ATM-deficient tumors, where CC-115's inhibition of DNA-PK is more effective than in ATM-proficient cells .

Efficacy in Cancer Models

CC-115 has been evaluated across a range of cancer types, demonstrating potent anti-tumor activity. The following table summarizes its growth inhibitory effects on various cancer cell lines:

| Cancer Type | Cell Lines Tested | GI50 Range (μM) |

|---|---|---|

| Hematological Malignancies | 40 lymphoma/leukemia lines | 0.015 - 1.77 |

| Breast Cancer | 22 lines | 0.015 - 1.77 |

| Hepatocellular Carcinoma | 11 lines | 0.015 - 1.77 |

| Head and Neck Cancer | 11 lines | 0.015 - 1.77 |

| Lung Cancer | 39 lines | 0.015 - 1.77 |

The compound has shown particularly strong induction of apoptosis in selected hematological and solid tumor cell lines .

Phase I Studies

A first-in-human Phase I study assessed the safety, pharmacokinetics, and preliminary efficacy of CC-115 in patients with advanced malignancies. The study identified a maximum tolerated dose (MTD) and demonstrated promising pharmacodynamic effects on mTOR and DNA-PK pathways .

Phase Ib Study

In a multicenter Phase Ib trial evaluating CC-115 combined with enzalutamide for metastatic castration-resistant prostate cancer (mCRPC), results showed:

- Response Rates :

- 80% achieved ≥50% reduction in PSA levels.

- 58% achieved ≥90% reduction by week 12.

- Median Time-to-PSA Progression : 14.7 months.

- Adverse Effects : Commonly reported were rash (31.7%), pruritis (43.9%), diarrhea (37%), and hypertension (17%) .

Case Studies

Case studies have highlighted the efficacy of CC-115 in overcoming resistance to other therapies:

Properties

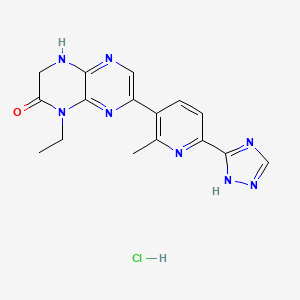

IUPAC Name |

5-ethyl-3-[2-methyl-6-(1H-1,2,4-triazol-5-yl)pyridin-3-yl]-7,8-dihydropyrazino[2,3-b]pyrazin-6-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N8O.ClH/c1-3-24-13(25)7-18-15-16(24)22-12(6-17-15)10-4-5-11(21-9(10)2)14-19-8-20-23-14;/h4-6,8H,3,7H2,1-2H3,(H,17,18)(H,19,20,23);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDIPJCOMBMBHJF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CNC2=NC=C(N=C21)C3=C(N=C(C=C3)C4=NC=NN4)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN8O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1300118-55-1 |

Source

|

| Record name | Pyrazino[2,3-b]pyrazin-2(1H)-one, 1-ethyl-3,4-dihydro-7-[2-methyl-6-(1H-1,2,4-triazol-5-yl)-3-pyridinyl]-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1300118-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.